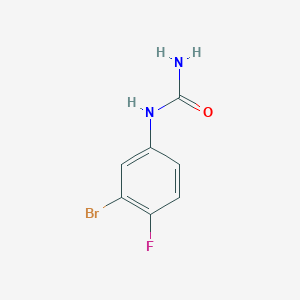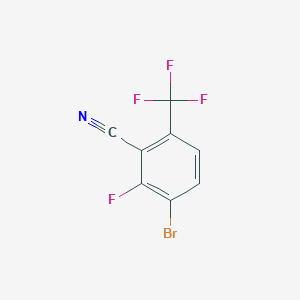
3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide is a specialized chemical compound with the molecular formula C9H4Br2F3NO4 and a molecular weight of 406.94 . This compound is characterized by the presence of bromine, nitro, and trifluoromethoxy groups attached to a phenacyl bromide core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide typically involves multi-step organic reactions. The starting materials often include brominated and nitro-substituted aromatic compounds. The reaction conditions may involve the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reaction. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and purity to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenacyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide involves its interaction with molecular targets through covalent bonding. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide can be compared with similar compounds such as:
2-Bromo-4-(trifluoromethyl)acetophenone: This compound has a similar structure but lacks the nitro group, which affects its reactivity and applications.
3-Fluoro-4-(trifluoromethoxy)phenacyl bromide: This compound has a fluorine atom instead of a bromine atom, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of bromine, nitro, and trifluoromethoxy groups, which confer distinct chemical properties and make it valuable for specific research applications .
Eigenschaften
Molekularformel |
C9H4Br2F3NO4 |
|---|---|
Molekulargewicht |
406.93 g/mol |
IUPAC-Name |
2-bromo-1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H4Br2F3NO4/c10-3-7(16)4-1-5(11)8(19-9(12,13)14)6(2-4)15(17)18/h1-2H,3H2 |
InChI-Schlüssel |
NOXSEZAATCJLFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Br)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B12841738.png)
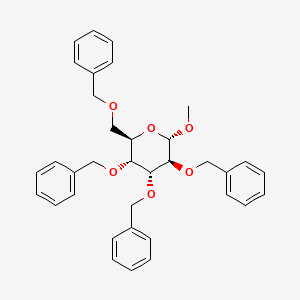

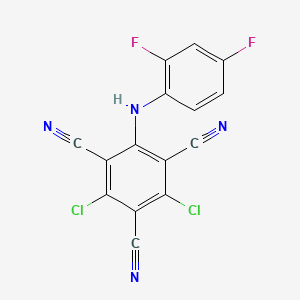
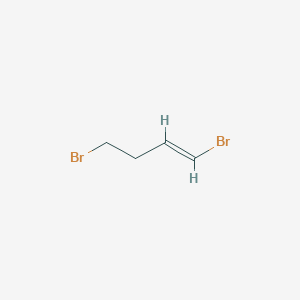

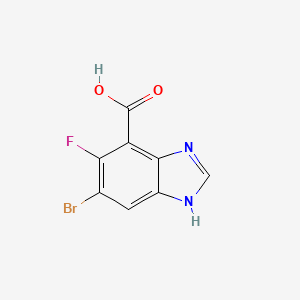
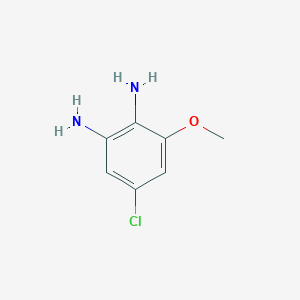
![3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12841764.png)
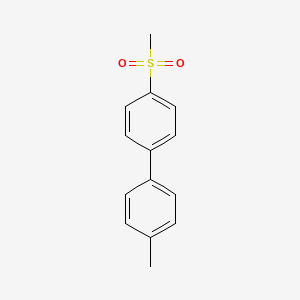
![1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose](/img/structure/B12841775.png)
